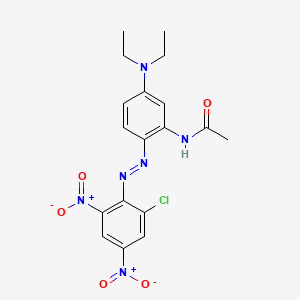

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide

CAS No.: 66557-45-7

Cat. No.: VC2437380

Molecular Formula: C18H19ClN6O5

Molecular Weight: 434.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66557-45-7 |

|---|---|

| Molecular Formula | C18H19ClN6O5 |

| Molecular Weight | 434.8 g/mol |

| IUPAC Name | N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |

| Standard InChI | InChI=1S/C18H19ClN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26) |

| Standard InChI Key | YREBUQFUGONNSP-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |

| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |

Introduction

Chemical Identity and Nomenclature

Primary Identifiers and Synonyms

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide is known by several systematic names and identifiers in chemical databases. The compound's primary CAS registry number is 66557-45-7, and it is also registered in the European Community database with EC Number 266-405-1 . Its IUPAC name is N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide, reflecting its chemical structure with precision . Alternative names include Acetamide, N-(2-((2-chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)-, N-{2-[(E)-(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide, and it is sometimes referred to as Disperse Violet 93 (Cl derivative) in industrial contexts .

Molecular Formula and Structure

The compound has a molecular formula of C₁₈H₁₉ClN₆O₅, indicating a complex organic structure with multiple nitrogen and oxygen atoms . Its structural features include:

-

A chlorinated dinitrophenyl ring

-

An azo group (-N=N-) connecting two aromatic systems

-

A diethylamino substituent providing tertiary amine functionality

-

An acetamide group contributing to hydrogen-bonding capability

The compound's InChI key is YREBUQFUGONNSP-UHFFFAOYSA-N, providing a unique digital representation of its structure . The molecular architecture demonstrates the classic features of an azo dye, with electron-donating and electron-withdrawing groups positioned strategically to influence its chromophoric properties.

Physical and Chemical Properties

Basic Physical Properties

The compound exhibits distinctive physical and chemical characteristics that influence its behavior in various environments and applications. Table 1 summarizes the key physical properties of 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 434.834 g/mol | |

| Density | 1.42 g/cm³ | |

| Boiling Point | 680.8°C at 760 mmHg | |

| Flash Point | 365.5°C | |

| Physical State | Solid (presumed based on structure) | - |

Chemical Reactivity and Stability

The presence of multiple functional groups in 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide contributes to its complex chemical reactivity profile. The nitro groups (-NO₂) act as strong electron-withdrawing moieties, while the diethylamino group (-N(C₂H₅)₂) serves as an electron-donating substituent . This electronic push-pull system is characteristic of many azo dyes and contributes to its chromophoric properties.

The chloro substituent at the ortho position to the azo linkage influences both the electronic distribution and potential reactivity of the molecule . Due to the presence of nitro groups, the compound may exhibit sensitivity to strong reducing agents, which could potentially reduce the azo bond or the nitro groups themselves.

Solubility Characteristics

The diethylamino group enhances the compound's solubility in organic solvents, making it suitable for various applications in organic synthesis and potentially in biological studies . The balance between lipophilic and hydrophilic regions within the molecule contributes to its solubility profile, likely favoring dissolution in non-polar to moderately polar organic solvents rather than aqueous media.

Applications and Uses

Industrial Applications

Based on its structure and classification as a disperse violet dye derivative, 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide likely finds applications in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate . The electron-rich diethylamino group combined with the electron-deficient nitro-substituted aromatic system creates a push-pull electronic configuration that contributes to its color properties and affinity for hydrophobic substrates.

The compound's reference as "Disperse Violet 93 (Cl derivative)" suggests its categorization within the disperse dye class, which is specifically designed for coloring hydrophobic fibers . These dyes typically exist as fine aqueous dispersions rather than true solutions when applied to textiles.

Research Applications

The complex structure of 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide, with its multiple functional groups and electronic configuration, may also render it useful in various research contexts beyond textile applications. These could potentially include:

-

Studies of azo-containing compounds as model systems for photochemical processes

-

Investigation of structure-property relationships in azo chromophores

-

Development of colorimetric sensors based on azo chemistry

Related Compounds and Structural Variants

Methoxy Derivative

A closely related structural variant of 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide is N-[2-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide (CAS 79295-99-1) . This compound contains an additional methoxy group (-OCH₃) compared to the primary compound of interest. The methoxy substituent would further modify the electronic properties of the aromatic system, potentially affecting its color characteristics and reactivity profile.

This methoxy derivative has its own CAS registry number (79295-99-1) and EC number (279-131-2), indicating its recognition as a distinct chemical entity in regulatory and commercial contexts . The additional methoxy group would likely enhance solubility in certain organic solvents and modify its chromophoric properties compared to the non-methoxylated analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume